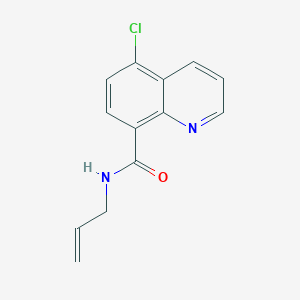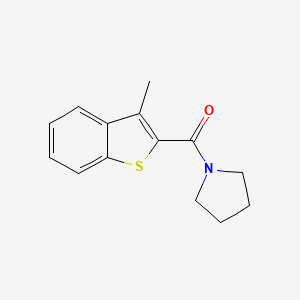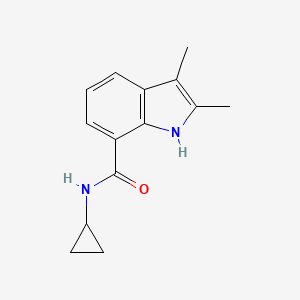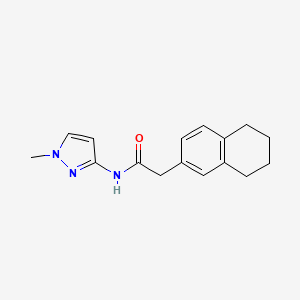![molecular formula C17H16N2O5S B7502792 3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as PSB-1115, this compound has shown promise as a tool for studying various biochemical and physiological processes. In
作用機序
The mechanism of action of PSB-1115 is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth. Specifically, PSB-1115 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, PSB-1115 has also been shown to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using PSB-1115 in lab experiments is its potential as a tool for studying various biochemical and physiological processes. However, there are also some limitations to using PSB-1115 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, PSB-1115 can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research involving PSB-1115. One area of interest is in the development of new cancer treatments based on PSB-1115. Another area of interest is in the study of PSB-1115's potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSB-1115 and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, PSB-1115 is a chemical compound that has shown promise as a tool for studying various biochemical and physiological processes. Its potential applications in cancer treatment and neurological disorders make it an area of interest for future research. However, its mechanism of action is not fully understood, and its availability for research purposes is limited by the difficulty of its synthesis. Despite these limitations, PSB-1115 remains a promising area of research for scientists interested in studying the complex processes that govern the human body.
合成法
PSB-1115 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of reagents such as benzoic acid, 4-(2-aminopyrrolidin-1-yl)aniline, and chlorosulfonic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
PSB-1115 has been used in various scientific research studies due to its potential applications in studying various biochemical and physiological processes. One of the most promising applications of PSB-1115 is in the study of cancer. PSB-1115 has been shown to inhibit the growth of cancer cells, making it a potential tool for cancer treatment.
特性
IUPAC Name |
3-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-16-5-2-10-19(16)14-8-6-13(7-9-14)18-25(23,24)15-4-1-3-12(11-15)17(21)22/h1,3-4,6-9,11,18H,2,5,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDRMCLEEYZONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)





![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)

![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
